molecular formula C23H17ClN2O B14177588 2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-phenylpyrimidine CAS No. 919301-52-3

2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-phenylpyrimidine

Cat. No.: B14177588
CAS No.: 919301-52-3
M. Wt: 372.8 g/mol
InChI Key: ZRNPVYOICNTGSN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-phenylpyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with chlorophenyl, methoxyphenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-phenylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, and benzaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol, and the mixture is heated to promote cyclization, forming the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-phenylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4-phenylpyrimidine
  • 2-(4-Methoxyphenyl)-4-phenylpyrimidine
  • 2-Phenyl-4-(4-methoxyphenyl)pyrimidine

Uniqueness

2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-phenylpyrimidine is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential for specific applications, making it a valuable target for further research and development.

Properties

CAS No.

919301-52-3

Molecular Formula

C23H17ClN2O

Molecular Weight

372.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-(4-methoxyphenyl)-6-phenylpyrimidine

InChI

InChI=1S/C23H17ClN2O/c1-27-20-13-9-17(10-14-20)22-15-21(16-5-3-2-4-6-16)25-23(26-22)18-7-11-19(24)12-8-18/h2-15H,1H3

InChI Key

ZRNPVYOICNTGSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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